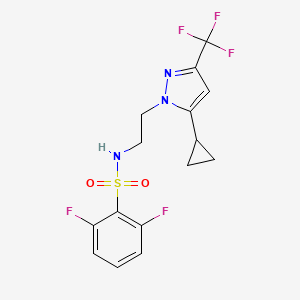![molecular formula C20H23NO4 B2949951 3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid CAS No. 861207-50-3](/img/structure/B2949951.png)
3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid, also known as IMD-0354, is a synthetic compound that has been extensively studied for its potential therapeutic benefits. It is a selective inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating inflammation and immune responses in the body. In
Mecanismo De Acción
3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid selectively inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα and the inhibition of NF-κB nuclear translocation and transcriptional activity. By inhibiting NF-κB, 3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid can suppress the expression of various pro-inflammatory cytokines, chemokines, and adhesion molecules, which play a key role in the development and progression of various diseases.
Biochemical and Physiological Effects:
3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the expression of various pro-inflammatory cytokines, such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. It also reduces the production of reactive oxygen species and inhibits the activation of various transcription factors, such as activator protein-1 and nuclear factor of activated T cells. In addition, 3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid has been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation and migration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid is its selectivity for the NF-κB pathway, which reduces the potential for off-target effects. It is also a potent inhibitor of NF-κB, with an IC50 of 0.13 μM. However, 3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid has poor solubility in aqueous solutions, which can limit its use in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid has shown promise as a potential therapeutic agent for various diseases, and future research is needed to explore its full potential. Some possible future directions include:
1. Combination therapy: 3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid could be used in combination with other drugs to enhance its therapeutic effects and reduce potential side effects.
2. Formulation development: New formulations of 3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid could be developed to improve its solubility and bioavailability.
3. Targeted delivery: Targeted delivery systems could be developed to improve the specificity and effectiveness of 3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid in vivo.
4. Further preclinical studies: More preclinical studies are needed to fully understand the potential of 3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid in various diseases and to optimize its dosing and administration.
In conclusion, 3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid is a promising compound with potential therapeutic benefits in various diseases. Its selectivity for the NF-κB pathway and potent inhibitory effects make it an attractive target for further research and development. However, more studies are needed to fully understand its mechanism of action and optimize its therapeutic potential.
Métodos De Síntesis
3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid can be synthesized using a multi-step process that involves the reaction of 4-isopropylphenylboronic acid with 3-methoxybenzoyl chloride to form an intermediate compound. This intermediate is then reacted with 3-(dimethylamino)propan-1-ol to produce 3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid. The final product is obtained through purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid has been studied extensively for its potential therapeutic benefits in various diseases, including cancer, inflammatory disorders, and autoimmune diseases. It has been shown to inhibit the activation of NF-κB, which is known to play a key role in the development and progression of these diseases. In cancer, NF-κB activation has been linked to tumor growth, invasion, and metastasis. Inflammatory disorders such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease are also associated with NF-κB activation. By inhibiting this pathway, 3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid has the potential to provide a novel therapeutic approach for these diseases.
Propiedades
IUPAC Name |
3-[(3-methoxybenzoyl)amino]-3-(4-propan-2-ylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-13(2)14-7-9-15(10-8-14)18(12-19(22)23)21-20(24)16-5-4-6-17(11-16)25-3/h4-11,13,18H,12H2,1-3H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBKXDRLZIHHQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

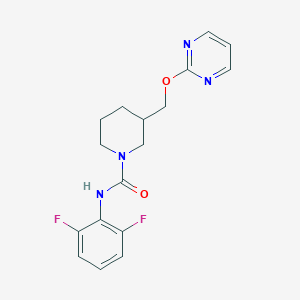
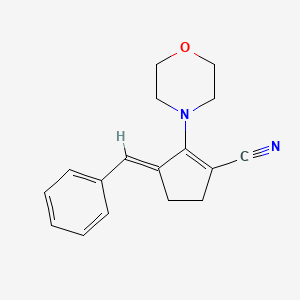
![3-(4-Pyridinylmethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2949872.png)
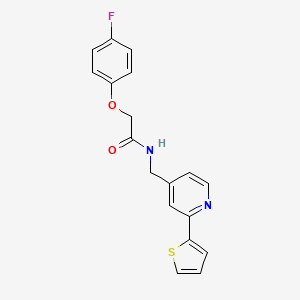
![2-[(4-Fluorophenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2949875.png)

![(2S)-2-[2-(1H-indol-3-yl)ethylcarbamoylamino]-3-methylbutanoic acid](/img/structure/B2949877.png)

![5-(4-chlorobenzyl)-2-(2-methylbenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2949879.png)
![Tert-butyl 3-[3-(2-nitroanilino)propanoylamino]propanoate](/img/structure/B2949880.png)
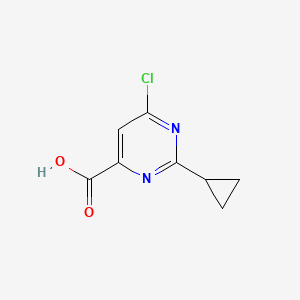
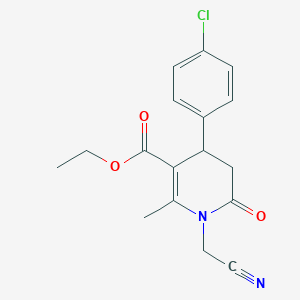
![2-[(2-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2949889.png)
